molecular formula C34H46N4O4 B103671 1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate CAS No. 19146-62-4

1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate

Cat. No. B103671
CAS RN: 19146-62-4
M. Wt: 574.8 g/mol
InChI Key: KJLDLEIBEQIBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate is a chemical compound that has been widely used in scientific research. It is also known as BQQ or Bisquinoline. BQQ is a fluorescent dye that has been used to study DNA and RNA interactions, metal ion detection, and cell imaging.

Mechanism Of Action

The mechanism of action of BQQ involves its ability to bind to biomolecules such as DNA, RNA, and metal ions. The binding of BQQ to these biomolecules results in a change in its fluorescence emission. This change can be used to detect the presence of biomolecules or metal ions in a sample.

Biochemical And Physiological Effects

BQQ has no known biochemical or physiological effects. It is not a drug and is not used for human consumption. BQQ is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

One advantage of using BQQ is its high sensitivity and selectivity for biomolecules and metal ions. BQQ can detect low concentrations of biomolecules and metal ions in a sample.
One limitation of using BQQ is its photobleaching properties. BQQ can lose its fluorescence emission over time when exposed to light. This can affect the accuracy of the results obtained from experiments using BQQ.

Future Directions

There are several future directions for the use of BQQ in scientific research. One future direction is to develop new fluorescent probes based on the structure of BQQ. These new probes could have improved properties such as increased sensitivity and selectivity.
Another future direction is to use BQQ in the development of biosensors. Biosensors are devices that can detect the presence of biomolecules or metal ions in a sample. BQQ could be used as a component of biosensors to improve their sensitivity and selectivity.
Conclusion:
In conclusion, 1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate or BQQ is a fluorescent dye that has been widely used in scientific research. It has been used to study DNA and RNA interactions, metal ion detection, and cell imaging. BQQ has high sensitivity and selectivity for biomolecules and metal ions, but its photobleaching properties can affect the accuracy of results. There are several future directions for the use of BQQ in scientific research, including the development of new fluorescent probes and biosensors.

Synthesis Methods

The synthesis of BQQ involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde in the presence of acetic acid. The reaction produces a yellow-orange solid that can be purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

BQQ has been used in various scientific research applications. It has been used as a fluorescent probe to study DNA and RNA interactions. BQQ can bind to the minor groove of DNA and RNA, which results in a change in its fluorescence emission. This change can be used to detect the presence of DNA or RNA in a sample.
BQQ has also been used to detect metal ions such as copper, zinc, and iron. BQQ can bind to metal ions, which results in a change in its fluorescence emission. This change can be used to detect the presence of metal ions in a sample.
BQQ has been used as a cell imaging agent. It can be used to label cells, which allows researchers to visualize the cells under a fluorescent microscope.

properties

CAS RN

19146-62-4

Product Name

1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate

Molecular Formula

C34H46N4O4

Molecular Weight

574.8 g/mol

IUPAC Name

acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

InChI

InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4)

InChI Key

KJLDLEIBEQIBFL-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O

Other CAS RN

19146-62-4

synonyms

1,12-bis((2-methylquinolin-4-yl)amino)dodecane
UCL 1407
UCL-1407
UCL1407

Origin of Product

United States

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